3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a benzoic acid core
Preparation Methods
The synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently introduce the desired substituents under controlled conditions .
Chemical Reactions Analysis
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules
Scientific Research Applications
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound lacks the fluoro group but has similar trifluoromethoxy functionality.
3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid: This compound has a similar structure but with different positioning of the trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: This compound has only the trifluoromethoxy group without the additional fluoro substitution
Properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJKBRHMTKKIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681317 |
Source
|
Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261524-83-7 |
Source
|
Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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